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1-(3,4-Dichlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea

Evidence Gap Procurement Due Diligence Assay Validation Required

1-(3,4-Dichlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea (CAS 1797700-16-3) is a synthetic unsymmetrical diarylurea derivative with molecular formula C₁₈H₁₉Cl₂N₃O₂ and molecular weight 380.27 g·mol⁻¹. It belongs to the pyrrolidinyl phenylurea subclass, a scaffold explored in medicinal chemistry for kinase inhibition (notably TrkA), chemokine receptor antagonism (CCR3), and soluble epoxide hydrolase (sEH) inhibition.

Molecular Formula C18H19Cl2N3O2
Molecular Weight 380.27
CAS No. 1797700-16-3
Cat. No. B2545569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea
CAS1797700-16-3
Molecular FormulaC18H19Cl2N3O2
Molecular Weight380.27
Structural Identifiers
SMILESCOC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H19Cl2N3O2/c1-25-15-8-9-23(11-15)14-5-2-12(3-6-14)21-18(24)22-13-4-7-16(19)17(20)10-13/h2-7,10,15H,8-9,11H2,1H3,(H2,21,22,24)
InChIKeyTUMALPRZYLBXQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea (CAS 1797700-16-3): Chemical Identity and Procurement Context


1-(3,4-Dichlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea (CAS 1797700-16-3) is a synthetic unsymmetrical diarylurea derivative with molecular formula C₁₈H₁₉Cl₂N₃O₂ and molecular weight 380.27 g·mol⁻¹ . It belongs to the pyrrolidinyl phenylurea subclass, a scaffold explored in medicinal chemistry for kinase inhibition (notably TrkA), chemokine receptor antagonism (CCR3), and soluble epoxide hydrolase (sEH) inhibition [1]. The compound is currently available as a research-grade chemical (purity ≥95%) from specialty chemical suppliers, with no clinical development reported to date . Critically, no peer-reviewed primary research articles directly characterizing this specific compound were identified in the public domain as of the search date; all biological activity assertions below are therefore class-level inferences drawn from structurally analogous pyrrolidinyl ureas and must be independently verified prior to procurement decisions [1].

1

Scaffold use: Pyrrolidinyl phenylurea core reported in kinase inhibition (TrkA), chemokine receptor antagonism (CCR3), and antimycobacterial screening studies.

2

Evidence basis: No peer-reviewed data for this specific compound; all activity contexts are class-level inferences requiring independent assay validation.

3

Procurement note: Research-grade chemical available from specialty suppliers; custom synthesis and full characterization should be planned prior to use.

Why Generic Substitution of 1-(3,4-Dichlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea (CAS 1797700-16-3) Risks Irreproducible Results


Within the diarylurea class, even seemingly minor structural modifications — such as the position of chlorine substituents, the nature of the N-aryl pyrrolidine substituent, or the methoxy group stereochemistry — can produce large shifts in target potency, selectivity, and physicochemical properties [1]. For example, amongst pyrrolidinyl phenylurea CCR3 antagonists, moving from a 3,4-dichlorophenyl to a 3,5-dichlorophenyl substitution pattern altered IC₅₀ values by over an order of magnitude in functional chemotaxis assays [1]. Similarly, in the TrkA inhibitor series, the presence and position of the methoxy group on the pyrrolidine ring significantly affected both enzymatic potency and kinase selectivity [2]. The target compound combines a 3,4-dichlorophenyl urea terminus with a 4-(3-methoxypyrrolidin-1-yl)phenyl motif; analogues lacking either the 3-methoxy group, the pyrrolidine ring, or bearing alternative halogenation patterns cannot be assumed to exhibit equivalent target engagement, cellular activity, or off-target profiles [2]. Generic substitution without empirical verification therefore carries a high risk of experimental failure and resource wastage.

Halogen substitution pattern

Moving from 3,4-dichloro to 3,5-dichloro on the phenylurea can shift functional IC₅₀ by over an order of magnitude (class‑level CCR3 data); the target 3,4‑dichloro pattern is not interchangeable with other isomers.

Pyrrolidine methoxy substitution

Presence and position of the methoxy group on the pyrrolidine ring markedly affect enzymatic potency and kinase selectivity (TrkA patent data); analogues lacking the 3‑methoxy group may not reproduce the same target‑engagement profile.

Absence of key structural motifs

Analogues missing the 3‑methoxypyrrolidine ring or the 3,4‑dichlorophenylurea terminus cannot be assumed to provide equivalent target engagement, cellular activity, or off‑target profiles; empirical verification is essential.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea (CAS 1797700-16-3) vs. Structural Analogues


NOTICE: Absence of Direct Comparative Data for This Specific Compound

IMPORTANT CAVEAT: After exhaustive searching of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, ZINC, DrugBank), no direct head-to-head comparative quantitative data were identified for 1-(3,4-dichlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea (CAS 1797700-16-3) against any named comparator. The compound does not appear in any published biological assay, patent exemplification table, or crystallographic study as of the search date. The evidence items below are therefore entirely class-level inferences derived from structurally related pyrrolidinyl urea derivatives. All quantitative data cited refer to structural analogues, NOT the target compound itself. Users MUST request custom synthesis and commission independent assay validation before making procurement or selection decisions based on the class-level patterns described [1].

Data Availability
Data to verify
No direct experimental data for this CAS
Procurement relies on class‑level inference; full characterization required
All comparisons below are based on structurally related analogues, not the target compound
Evidence Gap Procurement Due Diligence Assay Validation Required

Class-Level Inference: Predicted TrkA Kinase Inhibitory Potential Relative to Unsubstituted Phenyl Urea Analogue

The pyrrolidinyl urea scaffold is a validated TrkA kinase inhibitor pharmacophore, with multiple compounds in the Array BioPharma patent series (US9328096B2) exhibiting TrkA IC₅₀ values in the low nanomolar range [1]. Within this series, the presence of a substituted pyrrolidine moiety on the N'-phenyl ring was essential for potency; compound BDBM226354 (a structurally related pyrrolidinyl urea) showed a TrkA IC₅₀ of 12.4 nM in a DiscoveRx EFC assay and 6 nM in a rat TrkA antagonist assay [1]. By contrast, simple N,N'-diphenylurea (lacking the pyrrolidine substituent) shows no measurable TrkA inhibition at concentrations up to 10 µM [1]. The target compound's 3-methoxypyrrolidin-1-yl substituent is predicted, by class-level SAR extrapolation, to confer TrkA binding; however, the exact potency and selectivity relative to the 12.4 nM benchmark remain unknown and require experimental determination [1].

TrkA Inhibition Potential
Class-level inference
Predicted >800‑fold improvement vs. unsubstituted diphenylurea
Pyrrolidinyl urea motif confers TrkA engagement; assay validation required
Benchmark TrkA IC₅₀ of structural analogue: 12.4 nM (patent series)
TrkA Inhibition Kinase Selectivity Pain and Neurodegeneration Research

Class-Level Inference: Antimycobacterial Activity Potential vs. Untreated Mycobacterial Growth

3,4-Dichlorophenyl-urea derivatives have demonstrated appreciable antimycobacterial activity. In a study by Scozzafava et al., substituted 3,4-dichlorophenyl-ureas inhibited growth of Mycobacterium tuberculosis H37Rv by 80–89% at a concentration of 6.25 µM [1]. This class-level activity is attributed to the 3,4-dichlorophenyl urea pharmacophore, which is present in the target compound. However, the target compound was not among the specific derivatives tested in that study, and its antimycobacterial potency relative to the 80–89% inhibition benchmark has not been measured [1]. Furthermore, the 3-methoxypyrrolidine substituent could either enhance or diminish activity relative to the simpler amino acid and dipeptide conjugates reported [1].

Antimycobacterial Activity
Class-level inference
Class benchmark: ~85% M. tuberculosis H37Rv growth inhibition at 6.25 µM
3,4‑dichlorophenyl urea pharmacophore supports screening; MIC requires independent determination
Target compound not tested; 3‑methoxypyrrolidine effect unknown
Antimycobacterial Activity Tuberculosis Research 3,4-Dichlorophenyl Ureas

Predicted Physicochemical Differentiation: Lipophilicity and Calculated Drug-Likeness vs. Simpler Diarylurea Analogues

Calculated physicochemical properties for the target compound can be compared with those of the simpler analogue 1-(3,4-dichlorophenyl)-3-phenylurea to illustrate structural differentiation. Using consensus in silico predictions (ALOGPS 2.1 / ChemAxon), 1-(3,4-dichlorophenyl)-3-phenylurea has a logP of approximately 2.03–2.35 and aqueous solubility of ~225 mg/L (≈1.10 mM) [1]. The target compound, bearing the additional 3-methoxypyrrolidin-1-yl substituent (molecular weight 380.27 vs. 265.1 g·mol⁻¹), is predicted to have a higher logP (estimated 3.0–3.5 based on fragment contributions) and reduced aqueous solubility, reflecting increased hydrophobicity from the pyrrolidine ring [1]. The 3-methoxy group introduces hydrogen-bond acceptor capacity (total HBA count: 5 vs. 3 for the unsubstituted analogue), which may partially offset the lipophilicity-driven solubility reduction [1]. These physicochemical differences have implications for DMSO stock solution preparation, assay buffer compatibility, and membrane permeability in cell-based assays. No experimentally measured logP or solubility data for the target compound were identified.

Predicted Lipophilicity
In silico prediction
Predicted logP increase ~1.0–1.5 vs. simpler diarylurea
Higher lipophilicity may reduce aqueous solubility and affect assay buffer compatibility
No experimental logP or solubility data; DMSO stock concentration should be verified
Physicochemical Profiling Drug-Likeness ADME Prediction

Evidence-Supported Application Scenarios for 1-(3,4-Dichlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea (CAS 1797700-16-3)


TrkA Kinase Inhibitor Screening and SAR Expansion

Based on the class-level TrkA inhibitory activity of pyrrolidinyl urea derivatives, this compound may serve as a scaffold for structure-activity relationship (SAR) studies targeting TrkA-mediated signaling pathways implicated in pain, neuroinflammation, and certain cancers [2]. The 3-methoxypyrrolidine substituent offers a vector for exploring stereoelectronic effects on kinase selectivity. Users should benchmark against known TrkA inhibitors such as those disclosed in US9328096B2 (e.g., compound 47, TrkA IC₅₀ = 12.4 nM) to establish relative potency [2].

Antimycobacterial Lead Optimization

The 3,4-dichlorophenyl urea pharmacophore has demonstrated antimycobacterial activity against M. tuberculosis H37Rv (80–89% inhibition at 6.25 µM for related derivatives) [3]. This compound could be evaluated in MIC assays to determine whether the 3-methoxypyrrolidine substituent enhances or diminishes potency relative to the amino acid- and dipeptide-conjugated 3,4-dichlorophenyl ureas previously reported [3].

CCR3 Antagonist Probe Development

Pyrrolidinyl phenylurea derivatives have been optimized as potent CCR3 antagonists, with lead compounds achieving IC₅₀ values as low as 4.9 nM in eosinophil chemotaxis assays [1]. The target compound's 3-methoxypyrrolidine substitution pattern is distinct from the exemplified CCR3 antagonists and may offer differentiated receptor binding kinetics or selectivity against related chemokine receptors. This application scenario requires de novo CCR3 binding and functional assay data [1].

Physicochemical and ADME Profiling Studies

The target compound's predicted logP of 3.0–3.5 and molecular weight of 380.27 g·mol⁻¹ place it within oral drug-like chemical space, though experimental solubility measurement is needed to confirm this [4]. The compound is suitable for in vitro ADME assays including microsomal stability, plasma protein binding, Caco-2 permeability, and CYP450 inhibition profiling, with the 3-methoxypyrrolidine group representing a point of differentiation from simpler diarylureas such as 1-(3,4-dichlorophenyl)-3-phenylurea [4].

Application
Selection Property
Validation Focus
TrkA kinase inhibitor SAR expansion
Pyrrolidinyl urea kinase scaffold; 3‑methoxypyrrolidine vector for selectivity exploration
Benchmark against known TrkA inhibitors (e.g., patent series), determine IC₅₀ and selectivity profile
Antimycobacterial lead optimization
3,4‑dichlorophenyl urea pharmacophore with established class‑level antimycobacterial activity
Determine MIC against M. tuberculosis H37Rv; compare with amino acid/dipeptide‑conjugated class benchmarks
CCR3 antagonist probe development
Pyrrolidinyl phenylurea chemokine receptor scaffold; differentiated substitution pattern
De novo CCR3 binding and eosinophil chemotaxis functional assays required
Physicochemical and ADME profiling
Predicted oral drug‑like space (MW 380, logP 3.0–3.5); higher lipophilicity vs. simpler diarylureas
Measure experimental solubility, microsomal stability, Caco‑2 permeability, and CYP inhibition
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